Product packaging for Ethyl 2-Amino-4-fluorobenzoate(Cat. No.:CAS No. 117324-05-7)

Ethyl 2-Amino-4-fluorobenzoate

Cat. No.: B055552
CAS No.: 117324-05-7
M. Wt: 183.18 g/mol
InChI Key: OTJQWSLMOCZLGQ-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-4-fluorobenzoate is a versatile fluorinated aromatic ester serving as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates two key functional handles—an aromatic amine and an ester group—along with a fluorine atom at the 4-position, enabling a wide range of chemical transformations and structure-activity relationship (SAR) studies. This compound is predominantly employed in the synthesis of complex heterocyclic systems, including quinazolinones and benzimidazoles, which are privileged scaffolds in drug discovery for targeting various kinases and enzymes. The electron-withdrawing nature of the fluorine atom can significantly influence the molecule's electronic distribution, metabolic stability, and bioavailability, making it a valuable building block for the development of potential pharmaceutical candidates, agrochemicals, and advanced materials. Researchers utilize this compound to explore novel synthetic pathways and to create libraries of compounds for high-throughput screening against biologically relevant targets. Its mechanism of action is not intrinsic but is conferred upon the final synthesized molecules, which may act as enzyme inhibitors, receptor agonists/antagonists, or fluorescent probes depending on the elaborated structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B055552 Ethyl 2-Amino-4-fluorobenzoate CAS No. 117324-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQWSLMOCZLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557773
Record name Ethyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117324-05-7
Record name Ethyl 2-amino-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 2 Amino 4 Fluorobenzoate and Analogs

Established Synthetic Pathways for Aryl Amino Esters

The synthesis of aryl amino esters, such as Ethyl 2-Amino-4-fluorobenzoate (B8507550), traditionally relies on two fundamental and well-documented reaction types: the esterification of a carboxylic acid and the amination of an aromatic ring.

Esterification Reactions and Catalyst Systems

Fischer-Speier esterification is a primary method for converting carboxylic acids into esters. byjus.comtaylorandfrancis.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. taylorandfrancis.comresearchgate.net In the context of Ethyl 2-Amino-4-fluorobenzoate, the starting material would be 2-Amino-4-fluorobenzoic acid, which is reacted with ethanol (B145695).

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically a mineral acid like sulfuric acid or p-toluenesulfonic acid. taylorandfrancis.comresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). researchgate.net Following the attack, a proton transfer occurs, and a molecule of water is eliminated to form the final ester. researchgate.net

Since the reaction is reversible, specific strategies must be employed to shift the equilibrium towards the product side to achieve a high yield. byjus.comresearchgate.net Common techniques include using a large excess of the alcohol, which also often serves as the solvent, or removing water as it is formed, for instance, through azeotropic distillation. researchgate.net

It is important to note that when the substrate contains a basic group, such as the amino group in aminobenzoic acids, a stoichiometric amount of the acid catalyst is required because the basic group will consume the catalyst. researchgate.net

Catalyst SystemReactantsKey Features
Homogeneous Acid Catalysts Carboxylic Acid + AlcoholUses mineral acids (e.g., H₂SO₄, p-TsOH). taylorandfrancis.com The reaction is reversible and requires strategies to favor product formation. researchgate.net
Solid Acid Catalysts Carboxylic Acid + AlcoholEmploys heterogeneous catalysts like modified zeolites or fly ash, facilitating easier separation and catalyst recycling. researchgate.netjst.go.jp

Amination Strategies for Halogenated Benzoates

The introduction of an amino group onto an aromatic ring, particularly one containing halogens, is another cornerstone in the synthesis of compounds like this compound. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org

This reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has been crucial for the reaction's success, allowing for the efficient coupling of a wide range of substrates, including primary amines. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. rsc.org

Another strategy is nucleophilic aromatic substitution (SNAr). However, the halogen atom is typically inert to amination unless activated by strong electron-withdrawing groups on the ring. researchgate.net In SNAr reactions, the reactivity of the leaving group is generally the reverse of that in metal-catalyzed reactions, with fluoride (B91410) being a better leaving group than iodide. researchgate.net

Amination StrategyCatalyst/ReagentsSubstratesKey Characteristics
Buchwald-Hartwig Amination Palladium precatalyst, Phosphine ligand, BaseAryl halides/triflates + AminesHighly versatile and reliable for C-N bond formation with broad functional group tolerance. wikipedia.orglibretexts.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Strong baseActivated Aryl Halides + AminesRequires strong electron-withdrawing groups on the aryl halide. Fluoride is a good leaving group. researchgate.net
Photoelectrochemical C-H Amination DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Arenes + CarbamatesAn oxidant-free, catalytic approach for direct C-H amination of unactivated arenes like benzene (B151609) and halogenated benzenes. chemrxiv.org

Advanced Synthetic Approaches to this compound

More sophisticated methods have been developed to synthesize this compound, often involving multiple steps from readily available precursors to build the molecule with the desired substitution pattern.

Multi-Step Synthesis from Precursors

One documented pathway begins with m-fluoroaniline. google.comgoogle.com This multi-step process involves:

Protection of the Amino Group : The amino group of m-fluoroaniline is protected, for example, by reacting it with benzyl (B1604629) chloride. google.comgoogle.com

Formylation : A formyl group is introduced onto the ring using the Vilsmeier-Haack reaction. google.comgoogle.com

Oxidation : The formyl group is then oxidized to a carboxylic acid using a method like the Pinnick oxidation. google.comgoogle.com

Esterification and Deprotection/Reduction : The resulting carboxylic acid is esterified, and the protecting groups are removed, often via hydrogenation with a Pd/C catalyst, which also reduces any nitro groups that might have been introduced. google.comgoogle.com This route is reported to be suitable for large-scale production with high purity of intermediates and the final product. google.com

An alternative route starts with a 4-fluorohalogenobenzoic acid. google.com The key steps are:

Nitration : The 4-fluorohalogenobenzoic acid is nitrated to introduce a nitro group at the 2-position. google.com

Catalytic Reduction : The resulting 4-fluoro-2-nitrohalogenobenzoic acid is then catalytically reduced to produce 2-amino-4-fluorobenzoic acid, which can subsequently be esterified. google.com

Selective Functional Group Transformations

The synthesis of complex molecules like this compound often hinges on the ability to selectively modify one functional group in the presence of others. A key transformation is the selective esterification of the carboxylic acid group of 2-amino-4-fluorobenzoic acid without affecting the amino or fluoro substituents. This is a standard Fischer esterification, where the reaction conditions are controlled to target the carboxylic acid.

Another critical selective transformation is the reduction of a nitro group to an amine. In synthetic routes that involve nitration, the nitro group must be selectively reduced to an amino group without altering other functionalities like the ester or the fluorine atom. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and effective method for this transformation.

Furthermore, advanced strategies focus on the direct and selective introduction of functional groups. For instance, direct C-H amination techniques aim to form a C-N bond by activating a C-H bond, which is an atom-economical approach. chemrxiv.org Similarly, methods for the selective direct fluorination of aromatic rings can be employed to create fluorinated analogs. researchgate.net The development of such selective transformations is crucial for improving synthetic efficiency and expanding the range of accessible molecules. frontiersin.org

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. mdpi.com This trend is driven by the need to reduce hazardous waste, minimize the use of non-renewable resources, and improve safety. mdpi.com

For the synthesis of aminobenzoates, green chemistry principles are being applied in several ways:

Alternative Catalysts : There is a move away from traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. Research has focused on developing solid acid catalysts, which are often reusable and easier to handle. researchgate.net For example, a solid acid catalyst derived from coal fly ash has been shown to be effective for the Fischer esterification of 4-aminobenzoic acid. researchgate.net

Alternative Energy Sources : To enhance reaction rates and reduce energy consumption, alternative energy sources are being explored. Microwave-assisted synthesis and ultrasound irradiation have been successfully used to prepare derivatives of aminobenzoic acids, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comnih.gov

Biosynthesis : Looking further ahead, the biosynthesis of aminobenzoic acids and their derivatives from simple carbon sources like glucose using microorganisms represents a highly sustainable alternative to petroleum-based chemical synthesis. mdpi.com While not yet standard for industrial production of this specific compound, the discovery of biosynthetic pathways in plants and microbes for related aminobenzoic acids points towards a future direction for green chemical manufacturing. mdpi.com

These green approaches aim to make the synthesis of important chemical intermediates like this compound more efficient, safer, and environmentally benign. researchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols under solvent-free or environmentally benign conditions. These methods aim to reduce or eliminate the use of volatile and often toxic organic solvents, which simplifies purification, minimizes waste, and can lead to more cost-effective and safer processes. psu.eduorganic-chemistry.org

Solvent-free reaction conditions have been successfully applied to the synthesis of various heterocyclic compounds, such as 2-aminothiazoles and 2-aminoselenazoles, through Hantzsch condensation without the need for a catalyst. organic-chemistry.org These reactions can proceed to completion in seconds with good yields and an easy workup. organic-chemistry.org Similarly, the Gewald reaction, used to produce 2-aminothiophene derivatives, has been efficiently carried out under solvent-free conditions by simply stirring the components at room temperature. psu.edu The synthesis of benzothiazoles, another related structure, has been achieved under solvent-free conditions using eco-friendly and reusable catalysts like zirconyl chloride (ZrOCl₂·8H₂O). mdpi.com

A notable example directly related to the benzoate (B1203000) structure is the esterification of 4-fluorobenzoic acid with ethanol using zinc oxide (ZnO) nanoparticles as a catalyst. chemicalbook.com This reaction proceeds neatly (without any solvent) at 95 °C for two hours, demonstrating a green chemistry approach to forming the ester bond. chemicalbook.com Such protocols highlight a promising direction for the synthesis of this compound, moving away from traditional solvent-heavy methods towards more sustainable manufacturing. psu.edumdpi.com

Atom Economy and Waste Minimization in Preparation

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comskpharmteco.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste byproducts. skpharmteco.comrsc.org Rearrangement reactions are often cited as being highly atom-economic because all atoms of the reactant are typically reorganized to form the product, generating no byproducts. researchgate.net

The formula for calculating atom economy is: % Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) × 100 skpharmteco.com

In the context of preparing this compound, a common route involves the esterification of 2-Amino-4-fluorobenzoic acid.

Reaction: 2-Amino-4-fluorobenzoic acid + Ethanol ⇌ this compound + Water

Let's analyze the atom economy of this specific reaction:

2-Amino-4-fluorobenzoic acid (C₇H₆FNO₂): Molecular Weight ≈ 155.13 g/mol

Ethanol (C₂H₆O): Molecular Weight ≈ 46.07 g/mol

This compound (C₉H₁₀FNO₂): Molecular Weight ≈ 183.18 g/mol

Water (H₂O): Molecular Weight ≈ 18.02 g/mol

Calculation: % Atom Economy = [183.18 / (155.13 + 46.07)] × 100 % Atom Economy = [183.18 / 201.20] × 100 ≈ 91.0%

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters such as catalyst choice, temperature, and reaction time is fundamental to enhancing reaction yields and purity. For multi-step syntheses starting from precursors like 2-amino-4-fluorobenzoic acid, each step must be carefully controlled. acs.org Studies on related syntheses have shown that factors like the choice of solvent can significantly impact product purity, with acetonitrile (B52724) proving superior to toluene (B28343) in certain chlorination reactions. acs.org Furthermore, conversion rates are directly influenced by reaction temperature and duration. acs.org

Catalytic Conditions and Their Impact on Reaction Efficacy

Catalysts are essential for improving the efficacy of many organic transformations, and their selection can dramatically affect reaction rates, yields, and selectivity in the synthesis of this compound and its precursors.

For the key esterification step, various catalysts have been employed. A common laboratory method involves using boron trifluoride etherate to catalyze the reaction between an N-acetylated aminofluorobenzoic acid and ethanol. prepchem.com Another green and efficient approach uses zinc oxide nanoparticles as a heterogeneous catalyst for the solvent-free esterification of 4-fluorobenzoic acid. chemicalbook.com

In syntheses that proceed via a nitro-substituted intermediate, the reduction of the nitro group to an amine is a critical step. This is often achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. google.com The choice of catalyst can be pivotal; for example, in the synthesis of related benzothiazoles, a range of catalysts from polyphosphoric acid (PPA) to various metal salts have been shown to be effective under different conditions. mdpi.com

Reaction TypeCatalystSubstrate/ReactantsConditionsKey FindingSource
EsterificationBoron trifluoride etherate4-acetamido-2-fluorobenzoic acid, EthanolRefluxEffective for esterifying the protected amino acid. prepchem.com
EsterificationZinc Oxide (ZnO) Nanoparticles4-fluorobenzoic acid, Ethanol95 °C, Solvent-freeDemonstrates an eco-friendly, heterogeneous catalytic approach. chemicalbook.com
Catalytic ReductionPalladium-supported activated carbon (Pd/C)4-fluoro-2-nitrohalogenobenzoic acid, H₂60-100 °CStandard method for reducing nitro groups to amines. google.com
Amide SynthesisIndium(III) chloride (InCl₃)Esters, Magnesium NitrideMechanochemical (ball milling)Effective catalyst for mechanochemical amide formation. acs.org

Influence of Temperature and Reaction Time on Product Formation

Temperature and reaction time are critical, interdependent parameters that must be fine-tuned to maximize product yield and minimize the formation of impurities. Higher temperatures generally increase reaction rates but can also lead to decomposition or the formation of side products if not carefully controlled. rsc.org

For instance, the esterification of 4-acetamido-2-fluorobenzoic acid using a boron trifluoride etherate catalyst requires a prolonged period of heating under reflux for 22 hours to achieve completion. prepchem.com In contrast, a solvent-free esterification of 4-fluorobenzoic acid catalyzed by ZnO nanoparticles is complete in just 2 hours at a specific temperature of 95 °C. chemicalbook.com This highlights how the choice of catalyst and reaction conditions are interlinked. In the development of a complex drug molecule starting from 2-amino-4-fluorobenzoic acid, it was noted that the conversion rate was directly influenced by increases in temperature and reaction time. acs.org Similarly, in radiolabeling studies, it was observed that lower temperatures could lead to yields of less than 1%, underscoring the necessity of thermal energy to overcome the activation barrier for certain reactions. rsc.org

ReactionTemperatureTimeCatalyst/ReagentsYield/OutcomeSource
EsterificationReflux22 hoursBoron trifluoride etherateReaction completion prepchem.com
Esterification95 °C2 hoursZnO Nanoparticles73% Yield chemicalbook.com
Radiolabeling (Fluorination)90-100 °CNot specified[K/Kryptofix 2.2.2]¹⁸FSuccessful fluorination iaea.org
Amide formationRoom Temperature1.5 hoursTriethylamine90.7% Yield nih.gov

Polymer-Assisted Synthesis Techniques for Related Compounds

Polymer-assisted synthesis has emerged as a powerful tool for the rapid generation of compound libraries and for simplifying purification processes. This technique involves attaching a reactant or reagent to a solid polymer support, allowing for reactions to be driven to completion using excess solution-phase reagents, which can then be easily washed away. researchgate.netnih.gov

One advanced strategy is the convergent Polymer-Assisted Solution Phase (cPASP) synthesis, which has been used to create diverse libraries of derivatives. researchgate.net In this approach, amino-templates are prepared in solution while various carboxylic acid building blocks are immobilized on a resin. researchgate.net For example, a tetrafluorophenol-activated resin can be used to facilitate the acylation of nucleophiles, demonstrating a powerful tool for creating amide libraries. researchgate.net

Solid-phase synthesis has also been effectively used for preparing fluorobenzoylated polyamines. nih.gov In this method, a polyamine backbone is attached to a solid support, such as a 2-chlorotrityl chloride resin, and its amino groups are then selectively protected and deprotected to allow for the specific introduction of a 4-fluorobenzoyl group. nih.gov This technique has been instrumental in the development of potential PET radiotracers, where N-succinimidyl 4-[¹⁸F]fluorobenzoate is used for radiolabeling directly on the solid support. nih.gov Additionally, polymer-assisted techniques can be used to sequester byproducts, simplifying the purification of the final product in solution-phase synthesis. nih.gov

Spectroscopic and Analytical Insights into this compound

The meticulous structural analysis of this compound and its analogs relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, in particular, provide a detailed roadmap to the molecular architecture and electronic environment of these compounds.

Synthesis and Reactivity

Documented Synthetic Routes

The synthesis of Ethyl 2-Amino-4-fluorobenzoate (B8507550) is typically achieved through the esterification of its parent carboxylic acid, 2-Amino-4-fluorobenzoic acid. The parent acid itself is a key intermediate and can be synthesized via several routes. arkat-usa.org One established method involves the nitration of a 4-fluorohalogenobenzoic acid, followed by catalytic reduction of the nitro group to an amine. Another approach starts from 2-fluoroaniline, which undergoes a series of reactions to build the carboxylic acid functionality. orgsyn.org

Once 2-Amino-4-fluorobenzoic acid is obtained, it can be converted to Ethyl 2-Amino-4-fluorobenzoate through standard esterification procedures, such as Fischer esterification. This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) and heat.

Key Chemical Reactions and Transformations

This compound possesses two primary reactive sites: the nucleophilic amino group and the electrophilic ester group.

Reactions at the Amino Group: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides. This reaction is fundamental to its use as a building block in medicinal chemistry, allowing for the extension of the molecular structure. uq.edu.au It can also participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Reactions at the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.

Aromatic Ring Reactions: The electron-donating amino group and the electron-withdrawing fluorine atom influence the reactivity of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions.

Applications in Scientific Research

Role as a Synthetic Intermediate

The primary and most significant role of Ethyl 2-Amino-4-fluorobenzoate (B8507550) and its parent acid in scientific research is as a versatile synthetic intermediate.

The utility of this compound is prominently highlighted by its role as a key starting material in the synthesis of Afatinib. nih.govbldpharm.com Afatinib is a potent, second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used in the treatment of certain types of non-small cell lung cancer. bldpharm.comnih.gov The synthesis of the quinazoline (B50416) core of Afatinib begins with 2-Amino-4-fluorobenzoic acid. nih.gov This application underscores the importance of the 2-amino-4-fluoro substitution pattern for building complex, biologically active heterocyclic systems. Furthermore, the scaffold has been used to generate libraries of novel 4-anilinoquinazoline (B1210976) derivatives for investigation as potential EGFR inhibitors, demonstrating its value in drug discovery programs. snmjournals.org

While the incorporation of fluorine is a common strategy to enhance the properties of materials like polymers and liquid crystals, specific applications of Ethyl 2-Amino-4-fluorobenzoate in this field are not widely documented in the literature. mdpi.com However, its structure, featuring a rigid, fluorinated aromatic core and reactive functional groups, makes it a plausible candidate for use as a monomer or additive. Its incorporation could potentially be used to modify properties such as thermal stability, dielectric constant, and surface energy in advanced materials.

Utility as a Chemical Probe or Screening Compound

The structural features of this compound suggest its potential utility as a chemical probe or a fragment in screening libraries, although specific examples are limited. The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful analytical tool for studying molecular interactions and binding events without the background noise present in ¹H NMR. If labeled with the positron-emitting isotope ¹⁸F, derivatives could potentially be developed as PET imaging agents for in vivo studies, a strategy that has been successful for other fluorinated benzamide (B126) molecules. The aminobenzoate scaffold itself is a common feature in biologically active molecules, making this compound and its derivatives valuable additions to screening libraries for identifying new lead compounds in drug discovery. mdpi.com

Computational Chemistry and Theoretical Studies of Ethyl 2 Amino 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study the properties of molecules, including Ethyl 2-amino-4-fluorobenzoate (B8507550) and its derivatives. ejournal.bymaterialsciencejournal.org DFT calculations, often using functionals like B3LYP, are employed to determine various molecular properties. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For Ethyl 2-amino-4-fluorobenzoate, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds.

The optimized geometry of related molecules has been determined using DFT methods with various basis sets, such as 6-311G(d,p). materialsciencejournal.org The process of geometry optimization is crucial as the resulting stable structure is the basis for all subsequent property calculations. nih.gov

Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). science.gov The calculated vibrational frequencies can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netscience.gov This comparison helps to validate the computational method and provides a detailed assignment of the observed vibrational modes. science.gov

The vibrational energy distribution analysis (VEDA) program is often used to assign the calculated vibrational wavenumbers based on the potential energy distribution. ejournal.by A good correlation between the theoretical and experimental vibrational spectra indicates the accuracy of the optimized geometry and the chosen computational level. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational methods provide deep insights into the arrangement and energies of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. materialsciencejournal.orgresearchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

The HOMO and LUMO energies for various organic molecules have been successfully calculated using DFT methods. materialsciencejournal.orgresearchgate.net For instance, in a related compound, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was located on the 4-nitrophenyl ring. materialsciencejournal.org The introduction of different substituent groups can significantly influence the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties. rsc.org

Table 1: Frontier Molecular Orbital Energies of a Related Compound

Molecular OrbitalEnergy (eV)
HOMO-0.2876
LUMO-0.3377
HOMO-LUMO Gap-0.6310

Data adapted from a study on ethyl 3-fluorobenzoate. acs.org

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra. mdpi.comuci.edumpg.de By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) that would be observed in an ultraviolet-visible (UV-Vis) spectrum. mdpi.com

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. mdpi.com This method has been successfully used to predict the UV-Vis spectra of numerous organic compounds, with results often showing good agreement with experimental data. mdpi.comchemrxiv.org Analyzing the main electronic transitions provides insight into which molecular orbitals are involved in the absorption of light. mdpi.com

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is crucial for predicting its reactivity. Computational methods can calculate the partial charges on each atom, providing a picture of the electron-rich and electron-deficient regions.

Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine atomic charges. ejournal.by The calculated charges can help in understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. For example, in a study of a related pyranoquinoline derivative, the charges on hydrogen atoms were calculated using both HF/6-311G and B3LYP/6-311G methods. ejournal.by

Furthermore, the molecular electrostatic potential (MESP) can be mapped onto the electron density surface to visually identify the regions most susceptible to electrophilic or nucleophilic attack. materialsciencejournal.org These computational tools, combined with FMO analysis, provide a comprehensive framework for predicting the chemical reactivity of this compound. acs.org

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, providing insight into the distribution of electrons. chemrxiv.orgtau.ac.il This analysis is crucial for understanding the electrostatic potential and reactivity of different atomic sites within this compound. tandfonline.com

Table 1. Expected Mulliken Charge Distribution in this compound.
Atom/GroupExpected Partial ChargeReasoning
Fluorine (F)NegativeHighest electronegativity.
Oxygen (O) in CarbonylNegativeHigh electronegativity and participation in a polar double bond.
Oxygen (O) in EsterNegativeHigh electronegativity.
Nitrogen (N) in AminoNegativeHigh electronegativity.
Carbonyl Carbon (C=O)PositiveBonded to two highly electronegative oxygen atoms.
Aromatic CarbonsVariesInfluenced by attached functional groups.
Ethyl Group CarbonsSlightly Positive/NegativeDepends on bonding environment.
Hydrogens (H)PositiveLower electronegativity compared to carbon, nitrogen, and oxygen.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). mdpi.com

For this compound, the MEP map would highlight the following key features:

Negative Potential Regions: The areas around the oxygen atoms of the carbonyl and ester groups, as well as the nitrogen atom of the amino group, would exhibit a strong negative potential. These regions are susceptible to electrophilic attack. The fluorine atom would also contribute to a region of negative potential.

Positive Potential Regions: The hydrogen atoms of the amino group and the ethyl group would show positive potential, making them potential sites for nucleophilic interaction. The aromatic ring protons would also exhibit positive potential.

The MEP analysis provides a visual representation that complements the Mulliken population analysis in identifying the molecule's reactive centers. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, such as one-center lone pairs and two-center bonds. uni-muenchen.defaccts.de This analysis is instrumental in understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. ijasret.com

Key insights from an NBO analysis of this compound would include:

Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de Significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the amino nitrogen and the π* orbitals of the aromatic ring would indicate charge delocalization from the amino group to the ring.

Hybridization: The analysis provides information about the hybridization of the atomic orbitals involved in bonding. joaquinbarroso.com This helps in understanding the geometry and bond angles of the molecule.

Bond Orders: NBO analysis can calculate bond orders, which provide a measure of the bond strength between atoms. joaquinbarroso.com

Table 2. Expected Significant NBO Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOExpected Stabilization Energy (E(2))Significance
LP(N)π(Aromatic Ring)HighIndicates significant electron donation from the amino group to the ring, enhancing its nucleophilicity.
LP(O) of C=Oσ(Adjacent C-C bonds)ModerateContributes to the electronic structure and reactivity of the carbonyl group.
LP(O) of Esterσ(C-O and C-C bonds)ModerateInfluences the conformation and reactivity of the ester group.
π(C=C) of Ringπ(C=O)ModerateShows conjugation between the aromatic ring and the carbonyl group.

Topological Analysis (e.g., ELF, LOL, AIM, RDG) for Intermolecular Interactions

Topological analysis methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) are employed to study the nature of chemical bonds and non-covalent interactions. mdpi.comaraproceedings.comnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL provide a measure of electron localization in a molecule. ijasret.comaraproceedings.com High ELF/LOL values indicate regions where electrons are paired, corresponding to covalent bonds and lone pairs. araproceedings.com In this compound, high ELF and LOL values would be found in the regions of the C-C, C-H, C-N, C-O, and C-F bonds, as well as around the nitrogen and oxygen atoms, corresponding to their lone pairs.

Atoms in Molecules (AIM): The AIM theory, developed by Bader, analyzes the electron density topology to define atoms and the bonds between them. nih.gov The properties of the bond critical points (BCPs) in the electron density can characterize the nature of the chemical bonds (e.g., covalent vs. ionic) and hydrogen bonds. nih.gov For this compound, AIM analysis could be used to characterize the intramolecular hydrogen bond between the amino group and the carbonyl oxygen, as well as any intermolecular hydrogen bonds in the solid state.

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov An RDG analysis would reveal the regions of intermolecular interactions that govern the packing of this compound molecules in a crystal lattice. consensus.app

Table 3. Application of Topological Analysis to this compound.
Analysis MethodInformation Gained
ELF/LOLIdentification of covalent bonds and lone pair regions. Provides a visual representation of the electronic structure.
AIMCharacterization of bond types (covalent, ionic, hydrogen bonds) through analysis of bond critical points.
RDGVisualization and characterization of weak intermolecular interactions, crucial for understanding crystal packing and solvation.

Mechanistic Research and Reactivity of Ethyl 2 Amino 4 Fluorobenzoate

Mechanistic Pathways of Esterification and Amine-Related Reactions

The reactivity of ethyl 2-amino-4-fluorobenzoate (B8507550) is characterized by reactions typical of both aromatic amines and benzoic acid esters. The mechanistic pathways for these transformations are influenced by the electronic contributions of the substituents on the aromatic ring.

Esterification and Transesterification: The synthesis of ethyl 2-amino-4-fluorobenzoate itself is achieved through the esterification of 2-amino-4-fluorobenzoic acid. This reaction typically proceeds via a Fischer-Speier esterification mechanism, where the carboxylic acid is treated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. This is followed by a nucleophilic attack from the ethanol molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester.

Transesterification reactions are also pertinent to this class of compounds and are often equilibrium-driven processes. google.com In such reactions, an alkyl aminobenzoate can react with another alcohol in the presence of a suitable catalyst to form a different aminobenzoate ester. google.com To drive the reaction to completion, one of the reactants is typically used in excess, or a product is removed from the reaction mixture. google.com

Amine-Related Reactions: The amino group of this compound is a primary aromatic amine, making it nucleophilic and susceptible to a range of reactions.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the primary amino group can be converted into a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for further functionalization of the aromatic ring.

Intramolecular Catalysis in Ester Hydrolysis: The ortho-positioning of the amino group relative to the ester function allows for intramolecular catalysis during hydrolysis. Studies on 2-aminobenzoate (B8764639) esters have shown that the neighboring amine group can act as a general base, catalyzing the hydrolysis of the ester. nih.govresearchgate.net This results in a significant rate enhancement compared to their para-substituted counterparts. nih.govresearchgate.net The reaction proceeds through a pH-independent mechanism between pH 4 and 8, where the amino group facilitates the attack of a water molecule on the ester carbonyl. nih.govresearchgate.net

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is profoundly influenced by the steric and electronic effects of its substituents. The amino group (-NH2), the fluorine atom (-F), and the ethyl ester group (-COOEt) each exert distinct inductive and resonance effects that modulate the electron density of the aromatic ring and the reactivity of the functional groups.

Electronic Effects:

Amino Group (-NH2): The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the benzene (B151609) ring. libretexts.org This resonance effect significantly increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution.

Ethyl Ester Group (-COOEt): The ester group is a deactivating group. It withdraws electron density from the ring through both a -I effect and a -R effect, as the carbonyl group is conjugated with the aromatic system.

The combination of these effects in this compound leads to a nuanced reactivity profile. The strong activating effect of the amino group at the 2-position and the deactivating effect of the fluorine at the 4-position create a push-pull electronic system. The amino group's +R effect dominates, directing electrophilic substitution primarily to the positions ortho and para to it (positions 3 and 5).

Steric Effects:

Steric hindrance in this compound is relatively minimal. The fluorine atom is small, and the amino group is not particularly bulky. The ethyl ester group is larger, but its rotational freedom allows it to adopt conformations that minimize steric clashes with the adjacent amino group. However, in reactions involving the amino or ester groups, the ortho relationship can lead to steric interactions that may influence the rate and outcome of the reaction.

Table 1: Summary of Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-NH2-I (weak)+R (strong)Activating
-F-I (strong)+R (weak)Deactivating
-COOEt-I-RDeactivating

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic and steric factors discussed previously.

Reaction Kinetics:

The rates of reaction are significantly influenced by the substituents. For instance, in electrophilic aromatic substitution, the activating amino group would be expected to increase the reaction rate compared to an unsubstituted benzene ring, while the deactivating fluorine and ester groups would decrease it. The net effect is a complex interplay of these competing influences.

A notable example of kinetic effects is the hydrolysis of the ester group. As mentioned, the ortho-amino group provides intramolecular general base catalysis, leading to a substantial rate enhancement. nih.govresearchgate.net For 2-aminobenzoate esters, the rate enhancements in the pH-independent hydrolysis can be 50- to 100-fold compared to the corresponding para-substituted esters. nih.govresearchgate.net This demonstrates a clear kinetic advantage conferred by the specific substitution pattern of the molecule.

Thermodynamic Considerations:

The thermodynamic stability of this compound and its reaction products is a key factor in determining the position of equilibrium in reversible reactions. In esterification, the reaction is typically near-thermoneutral, and the equilibrium is driven by Le Chatelier's principle, for example, by removing the water formed.

The presence of the fluorine atom can also influence the thermodynamics of reactions. The carbon-fluorine bond is exceptionally strong, meaning that reactions involving the cleavage of this bond are generally thermodynamically unfavorable.

Table 2: Kinetic Data for the Hydrolysis of 2-Aminobenzoate Esters

EsterpH Range for Independent RateRate Enhancement vs. para-isomer
2-Aminobenzoate Esters4 - 850-100 fold

Data is generalized from studies on various 2-aminobenzoate esters and is intended to be illustrative. nih.govresearchgate.net

Radical Reactions and Photochemical Transformations involving Fluorinated Benzoates

While ionic reactions are more common for this compound, the presence of the aromatic ring and the C-F bond opens up the possibility for radical and photochemical transformations.

Radical Reactions:

The C-H bonds on the ethyl group of the ester could potentially undergo radical abstraction under appropriate conditions, although this is not a typical reaction pathway under normal circumstances. The aromatic ring itself can participate in radical reactions, but these are generally less common than electrophilic substitutions unless specific radical initiators are used.

Photochemical Transformations:

Aromatic compounds are known to undergo a variety of photochemical reactions, and the presence of both an amino group and a fluorine atom can lead to specific pathways. The luminescence and photochemical reactions of aromatic amines have been a subject of study. researchgate.net

For fluorinated aromatic compounds, photolysis can sometimes lead to defluorination. digitellinc.com Studies on trifluoromethyl aromatic amines have shown that the electron-donating primary amine group can facilitate photoinduced dehalogenation. bioone.org The mechanism may involve a nucleophilic substitution of the fluoride (B91410) by the solvent, a process that can be influenced by the electronic properties of the aromatic ring. bioone.org

Furthermore, there is research into the catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds, indicating that the interplay of light and fluorine chemistry is an active area of investigation. chemrxiv.org While not directly involving the cleavage of a C-F bond, these studies highlight the potential for photochemical methods to be employed in the synthesis and modification of fluorinated aromatic compounds.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Improved Scalability

Future research is expected to focus on developing more efficient and scalable synthetic routes for Ethyl 2-Amino-4-fluorobenzoate (B8507550). While current methods are effective for laboratory-scale synthesis, they may not be suitable for large-scale industrial production. The development of novel synthetic strategies that are more cost-effective, environmentally friendly, and scalable is a key area of interest.

One promising approach is the use of continuous flow chemistry, which offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher yields. Additionally, the exploration of new catalytic systems, such as biocatalysts or more efficient metal catalysts, could lead to more sustainable and economical production methods.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques are poised to play a crucial role in the future research of Ethyl 2-Amino-4-fluorobenzoate and its derivatives. These methods can provide valuable insights into the compound's physicochemical properties, biological activity, and potential therapeutic applications, thereby accelerating the drug discovery process.

One of the key applications of computational modeling is in the prediction of drug-target interactions. nih.govspringernature.com By using techniques such as molecular docking and pharmacophore modeling, researchers can identify potential biological targets for this compound and its analogs. nih.gov This can help to guide the design of new compounds with improved potency and selectivity.

Quantum chemistry calculations can be employed to study the electronic structure and reactivity of this compound. emerginginvestigators.org This information can be used to predict the compound's metabolic stability and potential for off-target effects. nih.govfrontiersin.org The strategic incorporation of fluorine, as in this compound, is a known strategy to enhance drug properties like metabolic resistance and receptor binding affinity. researchgate.netnih.govnih.gov

Furthermore, machine learning and artificial intelligence (AI) are emerging as powerful tools in drug discovery. hilarispublisher.commdpi.com These approaches can be used to develop predictive models for a wide range of properties, from physicochemical characteristics to biological activity and toxicity. mdpi.com

Computational MethodApplication in this compound Research
Molecular Docking Prediction of binding modes and affinities to biological targets.
Pharmacophore Modeling Identification of essential structural features for biological activity.
Quantum Chemistry Elucidation of electronic properties and reactivity.
Machine Learning/AI Development of predictive models for ADMET properties.

Exploration of New Biological Targets and Therapeutic Areas

This compound serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have shown a wide range of biological activities, and future research will likely focus on exploring new biological targets and therapeutic areas.

One area of significant interest is the development of novel antimicrobial agents. Derivatives of aminobenzoic acid have demonstrated potent antibacterial and antifungal properties. mdpi.comnih.govnih.gov Given the rising threat of antimicrobial resistance, there is an urgent need for new drugs with novel mechanisms of action.

Another promising therapeutic area is oncology. Some aminobenzoic acid derivatives have exhibited significant cytotoxic activity against cancer cell lines. mdpi.comtandfonline.com Future research could focus on optimizing these compounds to improve their anticancer efficacy and reduce their toxicity to normal cells.

In addition to these areas, derivatives of aminobenzoic acid have also shown potential as cholinesterase inhibitors for the treatment of Alzheimer's disease, as well as antiviral and anti-inflammatory agents. researchgate.net The structural versatility of this compound makes it an attractive starting point for the design of new drugs targeting a wide range of diseases.

Therapeutic AreaPotential Application of this compound Derivatives
Infectious Diseases Development of novel antibacterial and antifungal agents.
Oncology Design of new anticancer drugs with improved efficacy.
Neurodegenerative Diseases Exploration as cholinesterase inhibitors for Alzheimer's disease.
Inflammatory Diseases Investigation as potential anti-inflammatory agents.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid screening of large compound libraries against a specific biological target. nih.gov The integration of this compound and its derivatives into HTS campaigns could accelerate the identification of new drug candidates.

As a small molecule, this compound is well-suited for inclusion in HTS libraries. Advances in automation and miniaturization have made it possible to screen hundreds of thousands of compounds in a single day. nih.govpharmtech.com This allows for the rapid identification of "hits" that can then be further optimized to develop new drugs.

A variety of HTS technologies can be employed, including fluorescence-based assays, mass spectrometry, and surface plasmon resonance. nih.govembopress.orgnih.gov These techniques can be used to screen for a wide range of biological activities, from enzyme inhibition to receptor binding. For instance, HTS is a key method for identifying new protein kinase inhibitors, a major class of drug targets. nih.govnih.govdrugdiscoverytrends.com

The data generated from HTS campaigns can also be used to develop structure-activity relationships (SARs), which can guide the design of new compounds with improved potency and selectivity.

Design of Targeted Delivery Systems for Biological Applications

The design of targeted delivery systems is a rapidly growing area of research that aims to improve the therapeutic efficacy of drugs while minimizing their side effects. nih.gov Nanoparticle-based drug delivery systems, in particular, have shown great promise for the targeted delivery of small molecule drugs like this compound and its derivatives. nih.govresearchgate.netcd-bioparticles.comcd-bioparticles.net

A variety of nanocarriers can be used, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. mdpi.comscienceopen.comresearchgate.net These systems can be designed to encapsulate the drug, protecting it from degradation and improving its solubility. nih.govresearchgate.net

Furthermore, the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, that can recognize and bind to specific cells or tissues. acs.org This allows for the targeted delivery of the drug to the site of action, which can significantly enhance its therapeutic efficacy and reduce its toxicity to healthy tissues.

The use of targeted delivery systems could be particularly beneficial for the delivery of anticancer drugs derived from this compound, as it could help to reduce the severe side effects associated with traditional chemotherapy.

Nanocarrier SystemAdvantages for Delivery of this compound Derivatives
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. mdpi.comscienceopen.com
Polymeric Nanoparticles Biodegradable, sustained drug release. nih.govcd-bioparticles.com
Solid Lipid Nanoparticles High drug loading capacity, improved stability. mdpi.comscienceopen.com

Q & A

Q. What are the standard synthetic routes for Ethyl 2-Amino-4-fluorobenzoate, and how do reaction conditions impact yield?

this compound is typically synthesized via esterification of 2-amino-4-fluorobenzoic acid (CAS 446-32-2) using ethanol under acid catalysis (e.g., sulfuric acid) . Key variables include reaction temperature (optimized between 70–90°C), catalyst concentration, and reaction duration (typically 6–12 hours). Post-reaction purification via recrystallization or column chromatography is critical, as impurities like unreacted starting material or positional isomers (e.g., 5-fluoro derivatives) can reduce yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly the fluorine position and ester group integrity . Mass spectrometry (MS) validates molecular weight (183.18 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). Differential Scanning Calorimetry (DSC) can confirm melting behavior, though the compound’s exact melting point is not well-documented .

Q. How does the fluorine substituent influence the compound’s reactivity in downstream reactions?

The 4-fluoro group enhances electron-withdrawing effects, activating the aromatic ring for electrophilic substitution at the meta position. This reactivity is critical in synthesizing derivatives for pharmaceutical intermediates. Comparative studies with non-fluorinated analogs (e.g., ethyl 2-aminobenzoate) show reduced electrophilic activity, highlighting fluorine’s role in modulating reactivity .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize byproducts like 5-fluoro isomers?

Contamination by 5-fluoro isomers (e.g., Ethyl 2-Amino-5-fluorobenzoate, CAS 446-32-2 ) arises during fluorination or esterification. To suppress this:

  • Use regioselective catalysts (e.g., boron trifluoride etherate) during fluorination .
  • Employ low-temperature esterification (≤80°C) to avoid isomerization .
  • Purify intermediates via fractional crystallization, leveraging solubility differences in ethanol/water mixtures .

Q. How can researchers resolve contradictions in NMR spectral data for this compound?

Discrepancies in ¹H/¹⁹F NMR shifts may arise from solvent effects, impurities, or structural isomers. Recommended steps:

  • Compare experimental data with computational predictions (DFT calculations) .
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling between fluorine and adjacent protons .
  • Analyze byproducts via LC-MS to identify contaminants like ethyl 2-amino-3-fluorobenzoate .

Q. What methodologies assess the compound’s potential in drug discovery, particularly for targeting enzyme active sites?

Molecular docking studies can predict interactions with enzymes (e.g., kinases or proteases). For example:

  • The ethyl ester group may enhance membrane permeability in cell-based assays .
  • Fluorine’s electronegativity can modulate binding affinity; compare with chloro or methyl analogs .
  • Validate hypotheses using in vitro enzymatic inhibition assays and structure-activity relationship (SAR) models .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

The compound hydrolyzes in alkaline conditions (pH > 9) to regenerate 2-amino-4-fluorobenzoic acid. Stability studies in buffered solutions (pH 3–7) show:

  • Half-life >24 hours in acidic conditions (pH 3–5) .
  • Accelerated degradation in polar aprotic solvents (e.g., DMSO) due to increased solvation of the ester group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.